3-Cyclopropoxy-5-methylaniline chemical structure and properties
3-Cyclopropoxy-5-methylaniline chemical structure and properties
An In-Depth Technical Guide to 3-Cyclopropoxy-5-methylaniline: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
3-Cyclopropoxy-5-methylaniline is a substituted aniline derivative featuring structural motifs of significant interest in contemporary medicinal chemistry. The aniline core is a foundational building block in numerous pharmaceuticals, while the cyclopropyl group is increasingly utilized to enhance metabolic stability, modulate physicochemical properties, and introduce favorable conformational constraints.[1][2] This guide provides a comprehensive technical overview of 3-Cyclopropoxy-5-methylaniline, designed for researchers, chemists, and drug development professionals. It covers the molecule's structural attributes, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and an analysis of its reactivity and potential applications as a novel scaffold in drug discovery. Given the compound's status as a specialized chemical intermediate, this document synthesizes data from analogous structures to provide robust, scientifically-grounded predictions and methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
The Aniline Scaffold: A Privileged but Complex Moiety
Aniline and its derivatives are ubiquitous in pharmaceutical development, serving as key precursors for a vast array of therapeutic agents.[3] However, the aniline structure is not without its challenges. The amino group is susceptible to metabolic oxidation by liver enzymes, which can sometimes lead to the formation of toxic metabolites, posing a risk of adverse effects such as hepatotoxicity.[4] Consequently, medicinal chemists often seek to modify the aniline ring to mitigate these metabolic liabilities while retaining the desired pharmacological activity.
The Cyclopropyl Group: A Modern Tool for Drug Design
The cyclopropyl moiety has emerged as a valuable tool for fine-tuning molecular properties. Its rigid, three-membered ring introduces conformational constraints and a high degree of sp³ character, which can improve binding affinity and selectivity for biological targets.[2] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby enhancing a drug candidate's metabolic stability and half-life.[2] Its incorporation can also favorably influence solubility and lipophilicity, key parameters in drug design.[1]
Rationale for 3-Cyclopropoxy-5-methylaniline as a Novel Building Block
The strategic combination of a meta-substituted aniline with a cyclopropoxy group makes 3-Cyclopropoxy-5-methylaniline a compelling building block. The meta-substitution pattern is often challenging to achieve directly but is present in numerous bioactive molecules.[3] The cyclopropoxy group serves to block a potential site of aromatic metabolism and can impart the beneficial properties described above. This molecule is therefore positioned as a valuable intermediate for synthesizing novel drug candidates with potentially improved safety and pharmacokinetic profiles.
Chemical Structure and Physicochemical Properties
Molecular Structure
The structure consists of an aniline ring substituted at the 3-position with a cyclopropoxy group and at the 5-position with a methyl group.
Caption: Retrosynthetic pathway for 3-Cyclopropoxy-5-methylaniline.
Proposed Synthetic Protocol: Williamson Ether Synthesis
Step 1: Synthesis of 3-Cyclopropoxy-5-methylnitrobenzene This protocol is based on standard Williamson ether synthesis conditions.
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Reagent Preparation : To a solution of 3-hydroxy-5-methylnitrobenzene (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents).
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Rationale: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. K₂CO₃ is a common, effective, and easily removable base for this purpose. DMF is an excellent solvent for Sₙ2 reactions.
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-
Reaction : Add cyclopropyl bromide (1.2 equivalents) to the mixture. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
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Rationale: Heating accelerates the Sₙ2 reaction between the phenoxide and the alkyl halide. A slight excess of the electrophile ensures complete consumption of the valuable phenol.
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Workup : Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to 3-Cyclopropoxy-5-methylaniline
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Reaction Setup : Dissolve the crude 3-Cyclopropoxy-5-methylnitrobenzene from the previous step in a solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reduction : Place the flask under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. The reaction is typically high-yielding with minimal side products.
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Filtration and Concentration : Once the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product can be purified using standard laboratory techniques.
Caption: Workflow for purification and final characterization.
Spectroscopic Analysis (Predicted)
No experimental spectra for this specific molecule have been published. The data below are predictions based on established chemical shift ranges and the analysis of structurally similar compounds. [5][6][7]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~6.35 | s | 1H | Ar-H | Aromatic proton between the two substituents. |
| ~6.25 | s | 2H | Ar-H | Aromatic protons ortho to the amino group. |
| ~3.70 | m | 1H | O-CH (cyclopropyl) | Methine proton of the cyclopropyl group. |
| ~3.60 | br s | 2H | -NH₂ | Amine protons; shift and shape can vary. |
| ~2.25 | s | 3H | Ar-CH₃ | Methyl group on the aromatic ring. |
| ~0.80-0.60 | m | 4H | -CH₂- (cyclopropyl) | Methylene protons of the cyclopropyl ring. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160.0 | Ar-C-O | Carbon attached to the cyclopropoxy group. |
| ~148.0 | Ar-C-N | Carbon attached to the amino group. |
| ~140.0 | Ar-C-CH₃ | Carbon attached to the methyl group. |
| ~106.0 | Ar-CH | Aromatic CH ortho to the amino group. |
| ~100.0 | Ar-CH | Aromatic CH between the substituents. |
| ~55.0 | O-CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~22.0 | Ar-CH₃ | Methyl carbon. |
| ~6.0 | -CH₂- (cyclopropyl) | Methylene carbons of the cyclopropyl ring. |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Notes |
| ~3450-3300 | N-H stretch | Doublet typical for a primary amine. [8] |
| ~3050-3000 | C-H stretch (Aromatic & Cyclopropyl) | Aromatic C-H stretches are typically sharp. |
| ~2950-2850 | C-H stretch (Aliphatic) | From the methyl group. |
| ~1620, ~1590 | C=C stretch (Aromatic) | Strong absorptions characteristic of the benzene ring. |
| ~1220 | C-O stretch (Aryl ether) | Strong band for the aryl-O-C bond. |
| ~850 | C-H bend (Aromatic) | Out-of-plane bending for 1,3,5-substitution. |
Predicted Mass Spectrometry (MS)
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Method : Electrospray Ionization (ESI), Positive Mode.
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Predicted [M+H]⁺ : m/z 164.1070.
Reactivity and Potential Applications
Key Reaction Sites and Stability
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Amino Group : The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, and diazotization.
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Aromatic Ring : The ring is activated towards electrophilic aromatic substitution, with the amino and cyclopropoxy groups being ortho-, para-directing.
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Cyclopropyl Group : The cyclopropyl ether is generally stable under many reaction conditions. However, under strongly acidic conditions or upon single-electron transfer (SET) oxidation, the strained ring can undergo opening. [9][10]This reactivity is a key consideration in reaction planning.
Metabolism Considerations
The aniline moiety can be a site of metabolic oxidation. However, the presence of the cyclopropoxy group is intended to improve metabolic stability by sterically hindering and electronically deactivating adjacent positions. [2]While the cyclopropyl group itself is robust against oxidation, metabolism of N-cyclopropylamines can sometimes lead to reactive intermediates through ring-opening mechanisms. [2][10]In vitro metabolic studies using liver microsomes or hepatocytes would be a critical step in profiling any drug candidate derived from this scaffold.
Application as a Scaffold in Drug Discovery
3-Cyclopropoxy-5-methylaniline is an attractive building block for creating libraries of compounds for screening. Its meta-substitution pattern makes it particularly relevant for targeting protein kinases, where this motif is often found in type I and type II inhibitors. It can also serve as a precursor for developing ligands for G-protein coupled receptors (GPCRs) and other enzyme classes where precise vectoral orientation of substituents is key to achieving high potency and selectivity. [1][3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Cyclopropoxy-5-methylaniline is not available, the handling precautions should be based on those for other substituted anilines, which are generally classified as hazardous. [11][12]
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Hazard Identification : Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled. [11][12]May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE) : Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [11][13]* Handling Procedures : Avoid contact with skin, eyes, and clothing. [11]Keep away from sources of ignition. Use non-sparking tools.
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Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.
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First Aid :
Conclusion
3-Cyclopropoxy-5-methylaniline represents a strategically designed chemical building block with high potential for application in modern drug discovery. The integration of a metabolically robust cyclopropoxy group with a versatile meta-substituted aniline core provides a scaffold for developing novel therapeutic agents with potentially enhanced pharmacokinetic and safety profiles. This guide offers a foundational resource for its synthesis, characterization, and safe handling, enabling its effective use in the pursuit of next-generation medicines.
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Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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